4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyrazole, pyridine, triazole, and nitrophenyl groups
Preparation Methods
The synthesis of 4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Construction of the pyridine ring: This step may involve cyclization reactions using appropriate starting materials.
Introduction of the nitrophenyl group: This can be done via nitration reactions.
Formation of the triazole ring: This step often involves the use of azide and alkyne precursors in a cycloaddition reaction.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but they often include key signaling proteins or metabolic enzymes.
Comparison with Similar Compounds
Similar compounds to 4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include:
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Triazole derivatives: Compounds containing triazole rings with different substituents.
Nitrophenyl compounds: Compounds with nitrophenyl groups attached to different core structures.
The uniqueness of 4-BENZYL-5-[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C23H19N7O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-benzyl-3-[1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridin-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19N7O2S/c1-14-20-18(21-25-26-23(33)29(21)13-15-7-4-3-5-8-15)12-19(24-22(20)28(2)27-14)16-9-6-10-17(11-16)30(31)32/h3-12H,13H2,1-2H3,(H,26,33) |
InChI Key |
YOLCDADUVVOFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NNC(=S)N4CC5=CC=CC=C5)C |
Origin of Product |
United States |
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